Product packaging for 4-(4-Fluoro-benzyloxy)-phenylamine(Cat. No.:CAS No. 53234-85-8)

4-(4-Fluoro-benzyloxy)-phenylamine

Cat. No.: B1309772
CAS No.: 53234-85-8
M. Wt: 217.24 g/mol
InChI Key: WKJLZHPOOMPGPI-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, compounds containing an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. Phenylamine, also known as aniline (B41778), is the simplest of these, consisting of an amino group bonded to a benzene (B151609) ring. The reactivity of the aromatic ring and the amino group allows for a wide array of chemical transformations, making aromatic amines crucial intermediates in the synthesis of a vast range of organic compounds, including dyes, polymers, and pharmaceuticals.

Substituted phenylamines, where one or more hydrogen atoms on the aromatic ring are replaced by other functional groups, exhibit a diverse range of chemical and physical properties. The nature, position, and number of these substituents profoundly influence the molecule's electronic properties, steric profile, and potential biological activity. The compound 4-(4-Fluoro-benzyloxy)-phenylamine is an example of a disubstituted phenylamine, featuring an amino group and a 4-fluoro-benzyloxy ether group in a para arrangement on the phenyl ring. This specific substitution pattern places it within a class of molecules whose properties are a composite of the effects of both the electron-donating amino group and the substituted benzyloxy moiety.

Significance of Benzyloxy and Fluoro Substituents in Organic Synthesis and Design

The benzyloxy and fluoro groups are not arbitrary additions to the phenylamine scaffold; they are chosen for their well-established roles in influencing molecular properties and reactivity.

The benzyloxy group (benzyl ether) is frequently employed in organic synthesis, primarily as a robust protecting group for alcohols and phenols. rsc.orgresearchgate.net Developed through methods like the Williamson ether synthesis, the benzyl (B1604629) group is stable under a wide variety of acidic and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group it protects. masterorganicchemistry.comwikipedia.orgbyjus.com It can be selectively removed under relatively mild reductive conditions, such as catalytic hydrogenation, which preserves many other functional groups. researchgate.net This stability and ease of removal make the benzyloxy group a cornerstone in the multi-step synthesis of complex molecules.

The fluoro substituent has gained immense importance in medicinal chemistry and materials science. jst.go.jp Its introduction into a molecule can dramatically alter its physicochemical and biological properties. nih.govnumberanalytics.comnih.gov Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. jst.go.jp Replacing a carbon-hydrogen bond at a site of metabolic oxidation with a C-F bond can block or slow down metabolic processes, thereby increasing the half-life and bioavailability of a drug candidate. numberanalytics.com

Lipophilicity: Fluorine is highly electronegative yet can increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes. nih.govnumberanalytics.com This modulation of lipophilicity is a critical parameter in drug design.

Binding Affinity: The small size and high electronegativity of fluorine can lead to favorable interactions with biological targets, such as proteins, potentially increasing the binding affinity and potency of a drug. nih.govnih.gov

The strategic placement of a fluorine atom, as seen in the 4-fluoro position of the benzyl group in this compound, is a deliberate design choice to harness these beneficial properties.

Historical Development of Synthetic Routes to Related Fluorinated Benzyloxy Aromatic Systems

The synthesis of molecules like this compound relies on the convergence of established synthetic methodologies that have evolved over more than a century. The historical development of these routes is rooted in the foundational discoveries of organofluorine chemistry and ether synthesis.

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. numberanalytics.comnih.gov The formation of an aryl carbon-fluorine bond was first successfully achieved in the 1870s. nih.gov Key historical milestones for preparing fluoroaromatics include:

The Balz-Schiemann reaction , discovered in 1927, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, derived from an aromatic amine, to yield the corresponding aryl fluoride (B91410). nih.govwikipedia.org This became a classical method for introducing fluorine onto an aromatic ring.

Nucleophilic aromatic substitution , such as the Halex process, uses alkali metal fluorides to displace other halogens (typically chlorine or bromine) from an activated aromatic ring. wikipedia.org This method was first reported for fluoroarenes in 1936. nih.gov

The formation of the benzyloxy ether linkage is most classically achieved through the Williamson ether synthesis , developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This S(_N)2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the context of this compound, this would typically involve the reaction of a p-aminophenoxide with 4-fluorobenzyl halide or a 4-nitrophenoxide followed by reduction of the nitro group.

Modern synthetic strategies often combine these classical reactions in multi-step sequences. For instance, the synthesis of related structures has been documented in various patents and research articles. A 1997 patent describes the synthesis of a related imine, N-(4-fluorophenyl)-4-benzyloxy benzylidene amine, by condensing 4-benzyloxybenzaldehyde with 4-fluoroaniline (B128567). google.com Other approaches involve the initial synthesis of 4-(benzyloxy)benzonitriles via a Williamson-type reaction, followed by the reduction of the nitrile group to an amine. nih.gov A common synthetic pathway to the target compound or its analogs involves:

Protection of a phenol (B47542) (like 4-nitrophenol (B140041) or 4-aminophenol) as a 4-fluorobenzyl ether using 4-fluorobenzyl halide under basic conditions (a Williamson ether synthesis). nih.govgoogle.com

If starting with a nitro-substituted phenol, the subsequent reduction of the nitro group to an amine using various reducing agents like catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations. google.com

These synthetic routes demonstrate the enduring legacy of foundational organic reactions, adapted and refined for the efficient construction of complex molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12FNO B1309772 4-(4-Fluoro-benzyloxy)-phenylamine CAS No. 53234-85-8

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLZHPOOMPGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424551
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53234-85-8
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies

Direct Synthesis Strategies for 4-(4-Fluoro-benzyloxy)-phenylamine

The direct construction of the this compound backbone is a primary focus of synthetic efforts. These strategies often involve the formation of the ether linkage and the amine functionality in a sequential or concerted manner.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Subsequent Reduction of Nitro Group

A prevalent strategy for the synthesis of diaryl ethers is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly effective when an electron-withdrawing group is positioned ortho or para to a good leaving group on one of the aromatic rings. In the context of synthesizing this compound, a plausible route involves the reaction of a parasubstituted nitrophenol with a fluorinated benzyl (B1604629) halide, followed by the reduction of the nitro group.

The SNAr reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), is crucial for activating the ring towards nucleophilic attack. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.

A representative synthetic approach would commence with the reaction of 4-nitrophenol (B140041) with 1-fluoro-4-(halomethyl)benzene. However, a more common and often more efficient route involves the reaction of 4-fluoronitrobenzene with 4-hydroxybenzyl alcohol, followed by the reduction of the nitro group. For instance, the reaction of 4-fluoronitrobenzene with hydroquinone (B1673460) can yield a diphenyl ether intermediate, which upon reduction of the nitro group, provides a primary amine. nih.gov

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with tin (Sn) in the presence of concentrated hydrochloric acid (HCl) being a classic and effective method. nih.gov Under these acidic conditions, the initially formed phenylamine is protonated to the phenylammonium ion, which is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to yield the final amine. nih.gov

A patent for the synthesis of 4-benzyloxy aniline (B41778) hydrochloride outlines a similar process, starting with the benzylation of 4-nitrophenol to form 4-benzyloxy nitrobenzene (B124822). This intermediate is then reduced to 4-benzyloxy aniline, which is subsequently converted to its hydrochloride salt. This method boasts a total molar yield of over 68%.

Condensation Reactions with Benzyloxy-Substituted Anilines

Another significant synthetic route involves the formation of an imine through the condensation of a substituted benzaldehyde (B42025) with an aniline, followed by the reduction of the imine to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of 4-(benzyloxy)benzaldehyde (B125253) with 4-fluoroaniline (B128567).

The initial condensation reaction to form the Schiff base (imine) can be catalyzed by acids or bases and often requires the removal of water to drive the equilibrium towards the product. A patented one-pot method describes the synthesis of the related N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. google.com This process involves the initial benzylation of 4-hydroxybenzaldehyde (B117250) using benzyl chloride in the presence of an alkali metal carbonate and a catalyst. Following the completion of this step, 4-fluoroaniline is added to the reaction mixture to form the imine. google.com This one-pot approach is advantageous as it simplifies the procedure and can be more cost-effective for industrial applications. google.com

The subsequent reduction of the imine to the secondary amine can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. The reductive amination of aldehydes with anilines using NaBH₄ in the presence of a cation exchange resin like DOWEX®50WX8 has been shown to be an efficient one-pot method for producing secondary amines in high yields. redalyc.org

The following table summarizes a potential two-step synthesis involving condensation and reduction:

StepReactantsReagents/ConditionsProduct
1. Condensation4-(Benzyloxy)benzaldehyde, 4-FluoroanilineAcid or base catalyst, heat, removal of waterN-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
2. ReductionN-(4-(Benzyloxy)benzylidene)-4-fluoroanilineSodium borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)This compound

Multistep Synthetic Routes to Analogues via Benzyloxyacetaldehyde and Fluorinating Agents

Multistep synthetic routes offer the flexibility to introduce various functional groups and build molecular complexity. The use of building blocks like benzyloxyacetaldehyde can provide a platform for the synthesis of analogues of this compound. Benzyloxyacetaldehyde can be used in reactions such as the synthesis of (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one. nih.gov

While direct synthetic routes to this compound using benzyloxyacetaldehyde are not extensively documented in readily available literature, one can envision a strategy where benzyloxyacetaldehyde is first reacted with a fluorinated aniline derivative in a reductive amination process to form a secondary amine. Subsequent modifications to the aromatic rings could then lead to the desired final product or its analogues. The key challenge in such a route would be the selective functionalization of the aromatic rings in the presence of the existing benzyloxy and amine functionalities.

Fluorination Methodologies

The introduction of the fluorine atom is a critical step in the synthesis of this compound. This can be achieved either by starting with a fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis using specific fluorinating agents.

Introduction of Fluorine via Specific Reagents (e.g., DAST)

For the synthesis of analogues or if the fluorine is to be introduced onto a non-aromatic position, deoxofluorinating agents such as (diethylamino)sulfur trifluoride (DAST) are commonly employed. DAST is a versatile reagent for converting alcohols to alkyl fluorides. tcichemicals.comsigmaaldrich.com For example, a benzylic alcohol can be converted to the corresponding benzyl fluoride (B91410) using DAST. tcichemicals.com

A practical example of this is the deoxofluorination of 4-nitrobenzyl alcohol with DAST in dichloromethane (B109758) to produce 4-nitrobenzyl fluoride in good yield. tcichemicals.comtcichemicals.com This reaction is typically performed at room temperature and demonstrates the utility of DAST in introducing fluorine into a benzylic position. tcichemicals.comtcichemicals.com This methodology could be applied to a precursor of this compound that contains a benzylic alcohol.

The following table outlines a typical fluorination reaction using DAST:

SubstrateReagentSolventProductYield
4-Nitrobenzyl AlcoholDASTDichloromethane4-Nitrobenzyl Fluoride72% tcichemicals.comtcichemicals.com
General Benzylic AlcoholDASTDichloromethaneCorresponding Benzyl FluorideGenerally good to excellent

It is important to note that DAST can also oxidize primary and secondary benzyl alcohols and amines to the corresponding aldehydes or ketones when used in combination with DMSO as the solvent and oxidant. georgiasouthern.edu

Isotopic Exchange Reactions (e.g., ¹⁸F-for-¹⁹F Exchange)

For applications in Positron Emission Tomography (PET), the introduction of the radioisotope fluorine-18 (B77423) (¹⁸F) is necessary. One method to achieve this is through an isotopic exchange reaction, where a non-radioactive fluorine-19 (¹⁹F) atom in the molecule is replaced by an ¹⁸F atom. This approach is attractive as it allows for the radiolabeling of a drug molecule without altering its chemical structure. nih.gov

The ¹⁹F/¹⁸F exchange reaction is typically a nucleophilic substitution performed at high temperatures in a polar aprotic solvent. nih.gov However, the specific activity of the resulting radiotracer can be limited due to the presence of the non-radioactive precursor. Studies on the ¹⁹F/¹⁸F exchange on complex molecules have shown that factors such as the initial ¹⁸F-activity and the amount of precursor can significantly influence the radiochemical yield and specific activity. nih.gov High initial radioactivity can sometimes lead to a decrease in radiochemical yield due to the susceptibility of the molecule to radiolytic bond disruption. nih.gov

Radiosynthesis Strategies for Fluorine-18 Labeled Analogues

The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into molecules like this compound is of significant interest for positron emission tomography (PET) imaging. The short half-life and low positron energy of ¹⁸F make it an ideal radionuclide for high-resolution imaging. nih.gov General strategies for incorporating ¹⁸F often involve either electrophilic or, more commonly, nucleophilic fluorination reactions.

Nucleophilic substitution with [¹⁸F]fluoride is the predominant method for synthesizing ¹⁸F-labeled radiotracers. This process typically involves the production of aqueous [¹⁸F]fluoride from a cyclotron, which then needs to be converted into a reactive, anhydrous form. researchgate.net This is often achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a basic solution (e.g., potassium carbonate) in the presence of a phase transfer catalyst like Kryptofix 2.2.2. Subsequent azeotropic drying with acetonitrile (B52724) is crucial to remove water and enhance the nucleophilicity of the fluoride ion. researchgate.net

A common and efficient approach for labeling complex molecules is a two-step strategy. This involves first synthesizing a smaller, ¹⁸F-labeled building block, or "prosthetic group," which is then coupled to the target molecule. For instance, a precursor like 4-nitrobenzaldehyde (B150856) can be converted to 4-[¹⁸F]fluorobenzaldehyde. researchgate.net In the context of this compound, a key intermediate would be [¹⁸F]4-fluorobenzyl bromide or a related tosylate. This labeled synthon can be produced via nucleophilic substitution on a suitable precursor, such as a ditosylated or dibrominated methane (B114726) derivative. nih.gov Once the [¹⁸F]4-fluorobenzyl halide is prepared and purified, it can be reacted with 4-aminophenol (B1666318) to yield the final ¹⁸F-labeled product.

Another strategy involves the labeling of prosthetic groups that can be attached via click chemistry. For example, an N-propargyl-N-methyl¹⁸F-fluorobenzenesulfonamide has been developed for copper(I)-mediated cycloaddition reactions with molecules containing an azide (B81097) group. nih.gov This method allows for mild reaction conditions and high radiochemical yields (RCY).

Labeling MethodPrecursorKey ReagentsTypical RCYReference
Nucleophilic SubstitutionMethylene-d₂ bis(4-methylbenzenesulfonate)[¹⁸F]Fluoride, K₂CO₃, Kryptofix 2.2.2.11.6 ± 2.9% (for a two-step synthesis) nih.gov
Electrophilic FluorinationDiazonium tetrafluoroborate (B81430) salt[¹⁸F]F₂Max theoretical 50% nih.gov
Prosthetic Group LabelingN-(hydroxysuccimidyl) benzoate (B1203000) precursor[¹⁸F]FluorideNot specified nih.gov

Benzyloxy Moiety Introduction and Manipulation

Etherification Reactions from Phenols and Benzyl Halides

The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis, reacting a phenolate (B1203915) with a benzyl halide. A significant challenge in this synthesis is the potential for N-alkylation of the amine group on 4-aminophenol, which competes with the desired O-alkylation of the hydroxyl group.

To circumvent this, a common strategy involves the protection of the amine function. The aniline can be converted into an anilide, such as an acetanilide, which deactivates the nitrogen nucleophile. google.com The etherification can then proceed by reacting the protected aminophenol with 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.

A robust method for this transformation employs a phase transfer catalysis system. google.com In this approach, the protected aminophenol is dissolved in a water-immiscible, weakly polar solvent. The reaction is carried out in the presence of an alkali hydroxide (like sodium or potassium hydroxide), a phase transfer catalyst (such as a quaternary ammonium (B1175870) salt), and the 4-fluorobenzyl halide. google.com The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase (or solid phase of the base) to the organic phase where it reacts with the benzyl halide. Following the etherification, the protecting group on the amine can be removed to yield the final product.

Deprotection Strategies of the Benzyloxy Group

The cleavage of the benzyloxy ether bond is a common transformation in synthetic organic chemistry, often used as a protecting group strategy. Several methods are available for the deprotection of benzyl ethers to regenerate the corresponding phenol (B47542).

Hydrogenation: One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenation. nih.gov This reaction involves treating the benzyloxy compound with hydrogen gas in the presence of a transition metal catalyst, most notably palladium on carbon (Pd/C). The reaction is typically clean and efficient, yielding the phenol and toluene (B28343) as a byproduct. However, this method is not compatible with other functional groups that can be reduced, such as alkenes or alkynes. nih.gov

Lewis Acids: Strong Lewis acids can also be employed to cleave benzyl ethers. For example, aluminum chloride (AlCl₃) in the presence of a cation scavenger like anisole (B1667542) can effectively deprotect benzyl ethers at low temperatures. nih.gov This method is particularly useful when hydrogenation is not feasible due to the presence of catalyst poisons, such as sulfur-containing functional groups. nih.gov

Acid-Mediated Hydrolysis: While benzyl ethers are generally stable to many acidic conditions, strong Brønsted acids like trifluoroacetic acid (TFA) can be used for deprotection, particularly for more labile substituted benzyl ethers like the 2,4-dimethoxybenzyl (DMB) group. researchgate.net For the unsubstituted benzyl group, harsher conditions may be required.

Deprotection MethodReagentsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂Mild conditions, incompatible with reducible groups. nih.gov
Lewis Acid CleavageAlCl₃, AnisoleUseful for substrates with catalyst poisons. nih.gov
Base-Mediated HydrolysisLiOHEffective for esters, less common for ethers. nih.gov
Photochemical CleavageOrganic electron-donorMetal-free, provides selectivity over PMB ethers. nih.gov

Stereoselective Synthesis

Asymmetric Synthetic Approaches for Chiral Fluorinated Benzyloxy Compounds

The synthesis of enantiomerically pure compounds containing the fluorinated benzyloxy motif is crucial for developing chiral molecules. Asymmetric synthesis aims to control the formation of new stereocenters.

One powerful method for the asymmetric synthesis of chiral α-amino acid derivatives involves the alkylation of a glycine (B1666218) Schiff base under phase-transfer catalysis. nih.gov A glycine imine, such as one derived from benzophenone, can be deprotonated to form a nucleophilic enolate. This enolate can then be reacted with an electrophile, such as a substituted benzyl bromide. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative. By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the resulting amino acid derivative with high yields and enantioselectivity. nih.gov

Another established method is Schöllkopf's bis-lactim ether method. This approach has been used to achieve the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog of phenylalanine. nih.gov This methodology relies on the alkylation of a chiral bis-lactim ether derived from valine and glycine, followed by hydrolysis to yield the desired non-proteinogenic amino acid.

Chiral Brønsted acids have also emerged as powerful catalysts in asymmetric synthesis. ims.ac.jpims.ac.jp These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a reactant. For example, chiral phosphoric acids derived from BINOL scaffolds can catalyze enantioselective reactions. ims.ac.jp

Diastereoselective Synthesis of Related Structures

In addition to controlling single stereocenters, diastereoselective reactions allow for the precise arrangement of multiple stereocenters relative to each other. This is essential for the synthesis of complex molecular architectures.

The hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocyclic rings with controlled stereochemistry. The use of chiral Brønsted acid catalysts, particularly those with two distinct acidic sites, can achieve high levels of regio-, diastereo-, and enantioselectivity. ims.ac.jp For example, a chiral carboxylic acid-monophosphoric acid catalyst has been designed to catalyze the reaction of azopyridinecarboxylates with amidodienes, demonstrating the potential for creating multiple stereocenters in a single step. ims.ac.jp

Another strategy involves the chirality-transferred 1,3-alkyl migration of butenyl amines. This method, induced by a Brønsted acid, allows for the synthesis of a variety of enantioenriched linear homoallylic amines, demonstrating a formal 1,3-rearrangement with high fidelity of chirality transfer. ims.ac.jp These methods, while not directly applied to this compound in the cited literature, represent state-of-the-art strategies that could be adapted for the diastereoselective synthesis of more complex analogs bearing this scaffold.

One-Pot and Cascade Reactions in Synthetic Pathways

In the pursuit of efficient and sustainable chemical manufacturing, one-pot and cascade reactions represent a significant advancement in synthetic methodology. These approaches streamline multi-step syntheses by combining sequential reactions into a single reaction vessel, thereby minimizing intermediate isolation, purification steps, solvent usage, and waste generation. This section explores the application of these principles to the synthesis of this compound.

One-Pot Synthesis of this compound

A prominent one-pot strategy for the synthesis of this compound involves a two-step sequence starting from 4-nitrophenol. This method combines an etherification reaction with a subsequent nitro group reduction in a single pot.

The initial step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-nitrophenol is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks 4-fluorobenzyl halide (typically bromide or chloride) to form the diaryl ether, 1-fluoro-4-((4-nitrophenoxy)methyl)benzene. Following the completion of the etherification, a reducing agent is introduced into the same reaction vessel to convert the nitro group into the primary amine, yielding the final product, this compound.

Key to the success of this one-pot procedure is the selection of reagents and conditions that are compatible with both reaction steps. For instance, the base used for the etherification should not interfere with the subsequent reduction step. Similarly, the reducing agent must be selective for the nitro group without cleaving the newly formed ether linkage.

Table 1: Proposed One-Pot Synthesis of this compound

StepReaction TypeStarting MaterialsReagents and ConditionsIntermediate/Product
1Williamson Ether Synthesis4-Nitrophenol, 4-Fluorobenzyl bromideBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone), Heat1-Fluoro-4-((4-nitrophenoxy)methyl)benzene
2Nitro Group ReductionIn situ generated intermediateReducing Agent (e.g., H₂/Pd/C, SnCl₂·2H₂O/HCl, Fe/NH₄Cl)This compound

Cascade Reactions in the Synthesis of Aryl Amines

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions without the addition of further reagents.

While a specific, documented cascade reaction for the direct synthesis of this compound is not readily found in the current literature, the principles of cascade design can be conceptually applied. For instance, a hypothetical cascade approach could involve the design of a precursor molecule that undergoes a series of intramolecular cyclizations, rearrangements, or bond-forming reactions to construct the target molecule in a highly efficient manner.

The development of novel cascade reactions remains an active area of research in organic synthesis. For example, new one-pot methodologies are being developed for the synthesis of complex heterocyclic structures, such as indolofuroquinoxalines, through cascade processes. rsc.org These advancements highlight the potential for designing innovative and efficient synthetic routes for a wide range of molecules, including derivatives of this compound, in the future.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 4-(4-Fluoro-benzyloxy)-phenylamine, with its distinct proton, carbon, and fluorine environments, a multi-pronged NMR approach is essential for complete characterization.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is the definitive method for determining the hydrogen framework of a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons on its two rings, the benzylic methylene (B1212753) protons, and the amine protons.

The protons on the p-substituted aniline (B41778) ring typically appear as two distinct doublets, integrating to two protons each. Similarly, the protons on the 4-fluorobenzyl group also present as two doublets due to the fluorine substitution. A key signal is the singlet for the benzylic methylene (-CH₂-) protons, which bridges the two aromatic moieties via an ether linkage. The amine (-NH₂) protons would likely appear as a broad singlet.

Based on data from structurally similar compounds, the predicted chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
H-2', H-6' (Fluorobenzyl ring)~ 7.35 - 7.45Doublet of doublets (dd) or Multiplet (m)2H
H-3', H-5' (Fluorobenzyl ring)~ 7.00 - 7.10Triplet (t)2H
H-2, H-6 (Aniline ring)~ 6.75 - 6.85Doublet (d)2H
H-3, H-5 (Aniline ring)~ 6.65 - 6.75Doublet (d)2H
-O-CH₂-~ 4.90 - 5.00Singlet (s)2H
-NH₂Variable, broadSinglet (s, broad)2H

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon backbone of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a specific number of signals corresponding to the chemically non-equivalent carbon atoms would be observed.

The molecule has 13 carbon atoms, but due to symmetry in the two para-substituted rings, fewer than 13 signals are expected. The fluorinated benzyl (B1604629) ring should show four signals, and the aniline ring should also show four signals. The benzylic methylene carbon will appear as a single distinct signal. The carbon atom bonded to the fluorine will exhibit a large coupling constant (JC-F), which is a characteristic feature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C-4' (Fluorobenzyl ring)~ 161 - 164Large C-F coupling
C-1 (Aniline ring)~ 152 - 154
C-4 (Aniline ring)~ 141 - 143
C-1' (Fluorobenzyl ring)~ 132 - 134
C-2', C-6' (Fluorobenzyl ring)~ 129 - 130
C-2, C-6 (Aniline ring)~ 116 - 117
C-3', C-5' (Fluorobenzyl ring)~ 115 - 116C-F coupling
C-3, C-5 (Aniline ring)~ 115 - 116
-O-CH₂-~ 69 - 71

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. Assignments for C-3/C-5 and C-3'/C-5' may overlap.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org Given that this compound contains a single fluorine atom on one of the aromatic rings, its ¹⁹F NMR spectrum is expected to be relatively simple, showing a single primary signal. rsc.org

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, this shift typically falls within a well-defined range. The signal may appear as a multiplet due to coupling with the adjacent ortho-protons (H-3' and H-5'). This technique is exceptionally useful for confirming the presence and specific location of fluorine in the molecular structure.

Advanced NMR Techniques and Pulse Sequences (e.g., 2D NMR, DEPT)

To confirm the assignments from 1D NMR and gain deeper structural insights, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between carbon types. nih.govnih.gov A DEPT-135 experiment would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C-1, C-4, C-1', and C-4') would be absent. nih.gov For this compound, the benzylic carbon (-CH₂-) would appear as a negative peak, while all aromatic CH carbons would show positive peaks, thus confirming their assignments from the ¹³C NMR spectrum. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR experiments map correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, cross-peaks would be expected between the adjacent protons on each aromatic ring (e.g., between H-2/H-3 and H-2'/H-3'), confirming their positions relative to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., the benzylic -CH₂- protons) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons (-CH₂-) to the carbons C-1' and C-4, confirming the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amines without causing significant fragmentation. The compound is typically analyzed in positive ion mode, where it gains a proton ([M+H]⁺).

Given the molecular formula C₁₃H₁₂FNO, the exact mass of the neutral molecule is 217.0903 g/mol . nih.gov The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Ion Formula Expected Mass-to-Charge Ratio (m/z)
[M+H]⁺[C₁₃H₁₃FNO]⁺~ 218.0976
[M+Na]⁺[C₁₃H₁₂FNONa]⁺~ 240.0795

The detection of these specific m/z values provides strong evidence for the molecular weight of this compound, complementing the structural data obtained from NMR spectroscopy.

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment Mass Spectrometry (FAB MS) is a soft ionization technique particularly useful for non-volatile and thermally unstable compounds. creative-proteomics.com In this method, the sample is dissolved in a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgillinois.edu This process generates quasimolecular ions, most commonly protonated molecules [M+H]⁺, which are then analyzed by the mass spectrometer. wikipedia.orgrsc.org The use of a liquid matrix is crucial as it continuously replenishes the sample on the surface, absorbs excess energy to minimize sample degradation, and facilitates the ionization process. umd.edu

Application in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₁₃H₁₂FNO), the exact mass is 217.0903 g/mol . Mass spectrometry analysis would be expected to show a prominent quasimolecular ion peak corresponding to this mass, likely as the [M+H]⁺ adduct.

The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components. While specific fragmentation data for this compound is not detailed in the provided search results, general principles of fragmentation can be applied. The molecule contains several key bonds, and the fragmentation pattern would likely involve cleavage at these points. For instance, the ether linkage (C-O-C) and the bond between the benzylic carbon and the oxygen are susceptible to cleavage. The presence of the fluorobenzyl group would lead to characteristic fragment ions. Analysis of the fragmentation pattern allows for the confirmation of the compound's structure. researchgate.netnih.govcore.ac.ukresearchgate.net

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

Fragment Ionm/z (approximate)Description
[C₁₃H₁₂FNO]⁺217Molecular Ion
[C₇H₆F]⁺109Fluorobenzyl cation
[C₆H₆NO]⁺108Aminophenoxy radical cation
[C₆H₅NH₂]⁺93Aniline cation

Note: This table is predictive and based on general fragmentation principles. Actual experimental data may vary.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. For this compound, the FT-IR spectrum would be expected to display characteristic peaks for the amine (N-H), ether (C-O), and aromatic (C-H, C=C) functional groups, as well as the carbon-fluorine (C-F) bond. nih.govnih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Aromatic C-HStretching3000-3100
Ether (C-O-C)Asymmetric Stretching1200-1275
Aromatic C=CStretching1450-1600
Carbon-Fluorine (C-F)Stretching1000-1400
Aromatic C-HOut-of-plane Bending690-900

Vibrational Analysis and Theoretical IR Spectra

Vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of the vibrational modes observed in an IR spectrum. researchgate.netscirp.orgglobalresearchonline.net Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental data to confirm the assignment of spectral bands. mdpi.com This combined approach allows for a more detailed structural characterization and can help to resolve ambiguities in the experimental spectrum. For instance, the specific vibrational modes of the substituted benzene (B151609) rings and the ether linkage in this compound can be precisely assigned through such analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum shows absorbance as a function of wavelength. For this compound, the presence of two aromatic rings and the amine group suggests that the UV-Vis spectrum will exhibit absorptions corresponding to π → π* transitions. The exact position and intensity of these absorption bands are influenced by the substituents on the aromatic rings.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies detailing DFT calculations for the electronic structure and molecular properties of 4-(4-Fluoro-benzyloxy)-phenylamine were found.

No published theoretical predictions for the vibrational (IR) or spectroscopic (NMR) properties of this compound were found.

No published FMO analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound was found.

No published NBO analysis, which would provide insights into bonding interactions, charge distributions, and hyperconjugative effects for this compound, was found.

Molecular Modeling and Simulation

No specific conformational analysis of this compound has been reported in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. These simulations can provide valuable insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor.

For "this compound," MD simulations could elucidate the flexibility of the benzyloxy linkage and the rotational freedom of the phenyl and fluorophenyl rings. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or interact with other molecules. However, at present, there are no specific, publicly available MD simulation studies that have been conducted on "this compound."

Structure-Reactivity Relationships Derived from Computational Studies

Computational studies are instrumental in establishing structure-reactivity relationships, which explain how the chemical structure of a molecule influences its reactivity. Techniques such as Density Functional Theory (DFT) can be used to calculate electronic properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are key to predicting the reactive sites of a molecule.

Machine Learning Applications in Quantum Chemistry and Conformational Space Exploration

Machine learning (ML) is increasingly being applied to quantum chemistry and conformational analysis to accelerate the prediction of molecular properties and explore the vast conformational space of flexible molecules. ML models can be trained on large datasets of quantum chemical calculations to predict properties like energy, electronic structure, and reactivity with high speed and accuracy.

For "this compound," ML could be employed to rapidly screen for low-energy conformations or to predict its physicochemical properties without the need for time-consuming quantum mechanical calculations for every possible geometry. This would be particularly useful in the context of drug discovery or materials science. Nevertheless, the application of machine learning techniques specifically to the quantum chemistry or conformational analysis of "this compound" has not been reported in the available scientific literature.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Amination Reactions (e.g., Nitro Group Reduction)

The primary route for synthesizing 4-(4-Fluoro-benzyloxy)-phenylamine involves the amination of a precursor molecule, most commonly through the reduction of the corresponding nitro compound, 1-(4-fluoro-benzyloxy)-4-nitrobenzene. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which fundamentally alters the chemical reactivity of the aromatic ring. masterorganicchemistry.com

Various methodologies can be employed to achieve this reduction, each with its own mechanistic nuances.

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium, platinum, or Raney nickel. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro group. This method is often preferred for its clean reaction profile and high yields. researchgate.net

Metal-Acid Reductions: A classic approach involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The metal acts as the electron source for the reduction, with the acid serving as a proton source. For example, using tin and HCl, the nitro group is reduced, and the resulting amine may form a salt with the acid, which is then neutralized in a workup step to liberate the free amine.

The general pathway can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The choice of reducing agent is critical for chemoselectivity, especially in complex molecules with other reducible functional groups. researchgate.net The conversion of the nitro group to an amine transforms the substituent from a deactivating, meta-director for electrophilic aromatic substitution into a strongly activating, ortho-, para-director. masterorganicchemistry.com

Table 1: Common Methods for Nitro Group Reduction
MethodReagentsTypical ConditionsMechanistic Feature
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPressurized H₂, various solvents (e.g., ethanol, ethyl acetate)Heterogeneous catalysis; stepwise hydrogen atom transfer on catalyst surface.
Dissolving Metal ReductionFe/HCl, Sn/HCl, Zn/HClAqueous acidic medium, often heatedSingle electron transfer from the metal surface.
Transfer HydrogenationHydrazine (N₂H₄), Ammonium (B1175870) formateCatalyst (e.g., Pd/C), protic solventHydrogen is transferred from a donor molecule rather than H₂ gas.

Electrophilic and Nucleophilic Reactions Involving Aromatic Systems

The structure of this compound contains two distinct aromatic rings, each with different reactivity profiles towards electrophilic and nucleophilic attack.

Ring A (Phenylamine moiety): This ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group (–NH₂). The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, increasing the electron density, particularly at the ortho and para positions. As the para position is already substituted by the benzyloxy group, electrophilic attack will be directed primarily to the ortho positions (positions 2 and 6). The ether oxygen also contributes to the activation of this ring.

Nucleophilic Reactions: The electron-rich nature of both aromatic rings makes them generally unreactive towards nucleophilic aromatic substitution (SNAr) unless a strong electron-withdrawing group is present. However, the amine group in Ring A can act as a potent nucleophile itself. For instance, it can react with electrophilic centers or participate in SNAr reactions with highly electron-deficient aromatic systems. frontiersin.orgnih.gov

The fluorine atom on Ring B could theoretically be displaced by a strong nucleophile under forcing SNAr conditions, but this is generally difficult. The viability of SNAr reactions is greatly enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. nih.gov

Table 2: Predicted Reactivity of Aromatic Rings in this compound
Reaction TypeRing A (Phenylamine)Ring B (4-Fluoro-benzyl)Rationale
Electrophilic Aromatic Substitution (EAS)Highly Activated (ortho-directing)Deactivated (ortho, para-directing)Ring A is strongly activated by the -NH₂ and -O- groups. Ring B is deactivated by the inductive effect of fluorine.
Nucleophilic Aromatic Substitution (SNAr)Unreactive (acts as a nucleophile)Unreactive (potential for F displacement under harsh conditions)Both rings are electron-rich. The -NH₂ group makes Ring A a nucleophile. Ring B lacks strong activation for SNAr.

Intramolecular and Intermolecular Cyclization Processes

The functional groups present in this compound—a primary amine, an ether linkage, and two aromatic rings—provide multiple avenues for participation in both intramolecular and intermolecular cyclization reactions to form various heterocyclic structures.

Intermolecular Cyclization: The primary amine is a key functional group for intermolecular cyclizations. It can act as a dinucleophile in reactions with suitable dielectrophiles to form heterocyclic rings. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a substituted pyrazine, while reaction with a β-ketoester could form a substituted dihydropyridinone.

Intramolecular Cyclization: For an intramolecular reaction to occur, a suitable electrophilic center must be introduced into the molecule. For example, if one of the ortho positions on the phenylamine ring were to be acylated, subsequent reaction conditions could promote a cyclization-dehydration reaction, such as in the Bischler-Napieralski or Pictet-Spengler type reactions, to form fused nitrogen-containing heterocycles.

Furthermore, modern synthetic methods enable complex cyclization cascades. For instance, radical cyclization is a powerful tool for constructing complex molecular architectures. nih.gov A process involving a single-electron transfer (SET) could initiate a radical cyclization cascade. nih.gov While not directly reported for this specific molecule, derivatives of this compound could be designed to undergo such transformations, leading to the synthesis of novel polycyclic benzofuran or indole derivatives.

Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and provide a key mechanistic framework for forming bonds to the aromatic systems or the amino group of this compound. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, representing the reverse of the bond disconnection in the target molecule.

The catalytic cycle for such a C-N coupling reaction generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, reacts with an aryl halide (Ar-X). The palladium inserts into the Ar-X bond, forming a Pd(II) intermediate, (L)₂Pd(Ar)(X).

Amine Coordination and Deprotonation: The amine (in this case, a derivative of aniline) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium, forming a palladium-amido complex, (L)₂Pd(Ar)(NR₂).

Reductive Elimination: This is often the turnover-limiting step of the cycle. nih.govnih.gov The aryl group and the amido group couple, forming the C-N bond of the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic paradigm is not limited to C-N bond formation. The aromatic rings of this compound could be functionalized with a halide or triflate, making them suitable substrates for other palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form new C-C bonds. The choice of ligand is crucial in these reactions as it influences the catalyst's stability, activity, and selectivity. rsc.org

Table 3: Key Steps in a Palladium-Catalyzed Amination Cycle
StepDescriptionPalladium Oxidation State Change
Oxidative AdditionPd(0) catalyst inserts into the Aryl-Halide bond.Pd(0) → Pd(II)
Transmetalation/DeprotonationAmine coordinates and is deprotonated by a base to form a Pd-amido complex.No Change (Stays Pd(II))
Reductive EliminationThe C-N bond is formed, releasing the product.Pd(II) → Pd(0)

Solvent Effects on Reaction Selectivity and Mechanism

The choice of solvent can profoundly influence the mechanism, rate, and selectivity of reactions involving this compound. Solvents can affect reactivity through several mechanisms, including differential solvation of reactants and transition states, and direct participation in the reaction mechanism.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds and can solvate both cations and anions effectively. In SNAr reactions, a protic solvent can activate an electrophile by protonating it, making it more susceptible to nucleophilic attack. frontiersin.org For reactions involving the amine group, a protic solvent can hydrogen-bond to the lone pair, potentially reducing its nucleophilicity.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack acidic protons. They are effective at solvating cations but not anions. This can enhance the reactivity of anionic nucleophiles by leaving them "bare" and more reactive. In palladium-catalyzed reactions, polar aprotic solvents are often used to ensure the solubility of the various polar intermediates and salts present in the reaction mixture.

Nonpolar Solvents (e.g., toluene (B28343), hexane): These solvents are generally used for reactions involving nonpolar reactants. In the context of this compound, they might be employed in reactions that proceed through radical mechanisms or in certain catalytic processes where reactant polarity is low.

The effect of the solvent on a reaction can be dramatic. For example, a study on the SNAr reaction between 4-chloroquinazoline and aniline (B41778) showed that the reaction proceeded in aqueous media, where the substrate is activated by protonation, but did not proceed at all in aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) under the same conditions. frontiersin.org This highlights the critical role of solvent in enabling or disabling specific mechanistic pathways.

Investigation of Bond Cleavage and Formation in Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new constitutional isomer. Such reactions are characterized by specific bond cleavage and formation events. For a molecule like this compound, which contains an aryl ether linkage, certain rearrangements are mechanistically plausible.

One relevant class of reactions is the sigmatropic rearrangement. For example, a masterorganicchemistry.comnih.gov-sigmatropic rearrangement could potentially occur in derivatives of this molecule. Such a process would involve the cleavage of the C–O bond of the aryl ether and the formation of a new C–C bond, effectively transferring the benzylic group to the aromatic ring. nih.gov Organocatalytic methods have been developed to facilitate such asymmetric rearrangements, enabling the synthesis of chiral products through controlled bond cleavage and formation. nih.gov

Another area of interest is the cleavage of the benzylic C-O bond. This bond can be cleaved under various conditions, such as catalytic hydrogenolysis. In this process, typically carried out with a palladium catalyst and a hydrogen source, the C-O bond is broken, and hydrogen atoms are added, which would convert this compound into 4-aminophenol (B1666318) and (4-fluorophenyl)methane.

Furthermore, bioorthogonal bond-cleavage reactions represent a sophisticated strategy where a specific chemical trigger initiates a bond-cleavage cascade. nih.gov While typically applied in biological contexts, the principles can be adapted for synthetic chemistry. A derivative of this compound could be designed with a triggerable group that, upon activation, initiates a self-immolative process leading to the cleavage of a specific bond and the release of a molecular fragment.

Synthesis and Study of Derivatives

Synthesis of Analogues with Modified Phenylamine Moiety

The phenylamine portion of the 4-(4-fluoro-benzyloxy)-phenylamine molecule presents multiple opportunities for chemical modification, including substitutions on the aromatic ring and on the amine nitrogen.

Ring Substitutions on the Phenylamine Group

The introduction of substituents onto the phenylamine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. Common synthetic strategies involve the use of appropriately substituted anilines as starting materials.

For instance, the synthesis of a chloro-substituted analogue, 3-chloro-4-(4-fluorobenzyloxy)aniline , can be achieved through a multi-step process. One reported method involves the reaction of a substituted nitrobenzene (B124822) with the appropriate fluorobenzyl derivative, followed by reduction of the nitro group to an amine. This particular derivative is noted as an intermediate in the synthesis of more complex molecules. webofproceedings.orgmdpi.com

Another example involves the introduction of a nitro group, as seen in the synthesis of 2-nitro-4-(benzyloxy)aniline . While this specific example features a non-fluorinated benzyl (B1604629) group, the synthetic principle is directly applicable. The synthesis proceeds by the reaction of 2-nitro-4-aminophenol with benzyl bromide in the presence of a base like potassium carbonate. Subsequent replacement of benzyl bromide with 4-fluorobenzyl bromide would yield the corresponding 4-(4-fluorobenzyloxy) derivative.

Table 1: Examples of Ring-Substituted 4-(4-Fluorobenzyloxy)phenylamine Analogues

Compound Name Substituent on Phenylamine Ring Starting Material Example Synthetic Approach
3-Chloro-4-(4-fluorobenzyloxy)aniline 3-Chloro 3-Chloro-4-nitrophenol Williamson ether synthesis followed by nitro reduction.
2-Nitro-4-(4-fluorobenzyloxy)aniline 2-Nitro 2-Nitro-4-aminophenol Williamson ether synthesis.

N-Substitution Reactions on the Amine Nitrogen

N-Alkylation: The introduction of alkyl groups on the amine nitrogen can be accomplished through various methods. A general approach involves the reaction of the parent aniline (B41778) with an alkyl halide. For instance, the synthesis of N-methyl-4-(4-fluorobenzyloxy)aniline could be achieved by reacting 4-(4-fluorobenzyloxy)aniline with a methylating agent such as methyl iodide or dimethyl sulfate. webofproceedings.org Catalytic methods, for example, reacting the aniline with methanol (B129727) in the presence of a suitable catalyst, have also been reported for the N-methylation of anilines.

N-Acylation: The formation of an amide bond via N-acylation is another key modification. This can be readily achieved by reacting the aniline with an acyl chloride or an acid anhydride. For example, the synthesis of N-acetyl-4-(4-fluorobenzyloxy)aniline would involve the reaction of 4-(4-fluorobenzyloxy)aniline with acetyl chloride or acetic anhydride. This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the aniline nitrogen. Research on related N-acyl derivatives of 4-phenoxyaniline (B93406) has shown that such modifications can lead to neuroprotective agents. This suggests that N-acylation of the 4-(4-fluorobenzyloxy)phenylamine scaffold is a promising avenue for discovering new bioactive compounds.

Table 2: Examples of N-Substituted 4-(4-Fluorobenzyloxy)phenylamine Derivatives

Derivative Type R-Group Reagent Example Reaction Type
N-Alkyl -CH₃ Methyl iodide N-Alkylation
N-Alkyl -CH₂CH₃ Ethyl bromide N-Alkylation
N-Acyl -C(O)CH₃ Acetyl chloride N-Acylation
N-Acyl -C(O)Ph Benzoyl chloride N-Acylation

Synthesis of Analogues with Modified Benzyloxy Moiety

The benzyloxy portion of the molecule, including the fluorobenzyl ring and the ether linkage, provides further opportunities for structural diversification.

Ring Substitutions on the Fluorobenzyl Group

Altering the position or nature of the substituent on the benzyl ring can impact the molecule's conformation and electronic distribution. A notable example is 3-chloro-4-(3-fluorobenzyloxy)aniline , where the fluorine atom is in the meta position of the benzyl group, as opposed to the para position in the parent compound. The synthesis of such an analogue would start from 3-fluorobenzyl bromide and the appropriately substituted nitrophenol or aniline. This seemingly subtle change can have a significant effect on the biological activity of the resulting molecule.

Table 3: Example of a Derivative with a Modified Fluorobenzyl Group

Compound Name Position of Fluorine on Benzyl Ring Starting Material Example
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-Fluoro 3-Fluorobenzyl bromide

Variations in Alkoxy and Aryloxy Linkages

Replacing the benzyloxy group with other alkoxy or aryloxy linkages can explore the importance of the linker's length, flexibility, and electronic nature. For instance, replacing the benzyl group with a different aryl group would result in a diaryl ether structure. The synthesis of such diaryl ether analogs can be achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). This approach allows for the introduction of a wide variety of substituted aryl rings.

Furthermore, variations in the alkoxy chain length, such as using shorter or longer alkyl chains instead of the benzyl group, can also be explored. These modifications would involve the reaction of 4-aminophenol (B1666318) with the corresponding alkyl halide.

Development of Hybrid Structures Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action.

While the this compound scaffold is a component of several bioactive molecules, a comprehensive search of the current literature did not yield specific examples of hybrid structures that explicitly incorporate this entire scaffold and link it to another distinct pharmacophore. The development of such hybrid molecules represents a promising and largely unexplored area of research. For instance, the amine group of this compound could serve as a handle to conjugate it with other bioactive moieties, such as those found in other classes of therapeutic agents. This approach could lead to the discovery of novel chemical entities with unique biological profiles.

Integration into Heterocyclic Systems

The primary amino group of this compound is a key functional handle for the construction of nitrogen-containing heterocycles. Methodologies for synthesizing a variety of these systems are well-established.

Azetidinones: The synthesis of azetidinones, commonly known as β-lactams, can be achieved through various cyclization strategies.

Quinolines: Quinolines and their derivatives, such as quinolin-4-ones, are accessible through several named reactions. nih.gov The Gould-Jacobs reaction, for instance, involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization. nih.gov Other methods include the Conrad-Limpach and Biere-Seelen syntheses, as well as modern transition-metal-catalyzed approaches. nih.gov The preparation of 4-phenoxyquinoline compounds can be achieved by coupling a 4-haloquinoline with a phenol in the presence of a 4-dialkylaminopyridine catalyst. google.com Specifically, 4-(4-fluorophenoxy)-7-chloroquinoline has been synthesized from 4,7-dichloroquinoline (B193633) and 4-fluorophenol. google.com

Isoquinolinones: Isoquinolinone derivatives can be synthesized via Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates. nih.gov This method allows for the creation of complex isoquinolinone-containing amino acid derivatives. nih.gov

Oxazoles: The synthesis of oxazoles can be accomplished directly from carboxylic acids and isocyanoacetate derivatives. nih.gov A highly efficient method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid for reaction with isocyanoacetates and tosylmethyl isocyanide. nih.gov Another approach involves the iodine-mediated reaction of α-bromoketones with benzylamine (B48309) derivatives. rsc.org

Thiazolidinones: 4-Thiazolidinones are synthesized in a two-step process. nih.gov First, 2-aminopyrimidine (B69317) derivatives are formed, which then react with substituted aromatic aldehydes and mercaptoacetic acid using a cyclizing agent to yield the final thiazolidinone compounds. nih.gov These heterocyclic compounds are known to inhibit the bacterial enzyme MurB, which is crucial for peptidoglycan biosynthesis. nih.gov

Phthalocyanines: The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.gov These reactions can be catalyzed by various metal salts to produce metal-containing phthalocyanine (B1677752) complexes. nih.gov Substituted phthalonitriles are key precursors, and their synthesis is a critical step in obtaining functionalized phthalocyanines. researchgate.netrsc.org

Interactive Table: Synthesis of Heterocyclic Systems
Heterocyclic SystemGeneral Synthetic ApproachKey Reagents/Catalysts
AzetidinonesCyclization Reactions-
QuinolinesGould-Jacobs reaction, Conrad-Limpach synthesis, Biere-Seelen synthesis, Metal-catalyzed reactionsAniline derivatives, diethyl ethoxymethylenemalonate, 4-dialkylaminopyridine
IsoquinolinonesRh(III)-catalyzed [4+2]-annulationBenzamides, internal acetylene-containing α-CF3-α-amino carboxylates, Rh(III) catalyst
OxazolesReaction of carboxylic acids with isocyanoacetatesTriflylpyridinium reagent, isocyanoacetates, tosylmethyl isocyanide
ThiazolidinonesTwo-step synthesis from 2-aminopyrimidine derivatives2-aminopyrimidine derivatives, aromatic aldehydes, mercaptoacetic acid
PhthalocyaninesCyclotetramerization of phthalonitrilesPhthalonitrile derivatives, metal salts

Conjugation with Peptides and Other Complex Molecules

The field of bioconjugation has seen the development of innovative methods for linking small molecules to peptides and other large biomolecules. nih.gov "Click chemistry," encompassing reactions like copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides efficient and specific conjugation. nih.gov Emerging techniques such as tyrosine-click chemistry, which involves the reaction of cyclic diazodicarboxamide derivatives with tyrosine residues, offer alternative strategies. nih.gov For instance, cell-penetrating peptides (CPPs), which are often rich in arginine, have been conjugated to phosphorodiamidate morpholino oligonucleotides (PMOs) to enhance their delivery into cells for applications like exon skipping in Duchenne muscular dystrophy. nih.gov

Functionalization Reactions of this compound and its Derivatives

Further derivatization of this compound and its derivatives can be achieved through various functionalization reactions, expanding the chemical space accessible from this starting material.

C(sp3)–H Bond Functionalization

The functionalization of C(sp3)–H bonds, particularly at the benzylic position, is a powerful tool for molecular diversification. rsc.org Electrochemical methods have emerged as a sustainable approach for benzylic C(sp3)–H amidation, providing an alternative to traditional amide bond-forming strategies. nih.gov These reactions can form a non-amide C–N bond by coupling benzylic substrates with primary benzamides. nih.gov Another strategy involves the palladium-catalyzed fluorination of benzylic C(sp3)–H bonds. nih.gov This transformation typically proceeds through the insertion of a metal into the C–H bond, followed by reductive elimination to form the C–F bond. nih.gov Radical-based approaches also enable the fluorination of benzylic C–H bonds without the need for directing groups. nih.gov

Formation of Imines (C=N Bonds) and Related Linkages

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by mild acid and is reversible. youtube.comyoutube.com The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com Imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines through reductive amination. youtube.com Mechanochemical methods, which involve solvent-free grinding of reactants, have been shown to be an efficient and environmentally friendly way to synthesize fluorinated imines with high yields. nih.gov

Preparation of Isotopically Labeled Derivatives (e.g., Deuterated Compounds)

Isotopically labeled compounds, particularly deuterated derivatives, are crucial tools in drug discovery and metabolic studies. researchgate.net The synthesis of deuterated anilines can be achieved through various methods. One approach utilizes a multifunctional phosphorus-doped carbon-supported iron catalyst that facilitates tandem reductive amination-deuteration sequences. researchgate.net Photocatalytic methods have also been developed for the selective deuteration of arenes under mild conditions. researchgate.net These techniques allow for the site-specific incorporation of deuterium, which can be invaluable for understanding reaction mechanisms and the metabolic fate of drug candidates.

Interactive Table: Functionalization and Labeling Reactions
Reaction TypeDescriptionKey Features
C(sp3)–H Bond FunctionalizationDirect modification of C-H bonds at the benzylic position to introduce new functional groups like amides or fluorine.Can be achieved via electrochemical methods, palladium catalysis, or radical reactions. rsc.orgnih.govnih.gov
Imine FormationCondensation of the primary amine with aldehydes or ketones to form a C=N double bond.Typically acid-catalyzed and reversible. youtube.comyoutube.com Mechanochemical synthesis offers a green alternative. nih.gov
Isotopic LabelingIncorporation of isotopes, such as deuterium, into the molecule.Useful for mechanistic studies and drug metabolism research. researchgate.net Can be achieved using specialized catalysts or photocatalysis. researchgate.net

Green Chemistry Approaches in Synthesis

Principles of Green Chemistry Applied to Aromatic Amine Synthesis

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. nih.gov In the context of aromatic amine synthesis, several principles are particularly pertinent. The prevention of waste is paramount, encouraging the design of synthetic routes that generate minimal byproducts. rsc.org The development of catalytic methodologies is a key strategy to achieve this, as catalysts can enable reactions with high selectivity and efficiency, thereby reducing waste. mdpi.com Furthermore, designing safer chemicals and synthetic pathways that use and generate substances with little to no toxicity to human health and the environment is a core tenet. nih.gov

The pursuit of energy efficiency is another crucial aspect, with a preference for reactions that can be conducted at ambient temperature and pressure. nih.gov The use of renewable feedstocks is also encouraged, aiming to move away from fossil fuel-based starting materials. rsc.org While the direct synthesis of 4-(4-fluoro-benzyloxy)-phenylamine from renewable sources is a long-term goal, the principles of green chemistry can be applied to optimize existing synthetic routes.

Atom Economy Considerations in Synthetic Route Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govrsc.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100. chemrxiv.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comprimescholars.com

In the synthesis of this compound, a high atom economy would be achieved by favoring addition and substitution reactions over eliminations and reactions that use stoichiometric reagents that are not incorporated into the final product. nih.gov For instance, a classic approach to forming the ether linkage might involve a Williamson ether synthesis, which can have a lower atom economy due to the formation of a salt byproduct. Alternative, more atom-economical routes could involve catalytic C-O coupling reactions. The final amination step also presents an opportunity for atom-economical approaches. Direct amination techniques are preferable to multi-step sequences that involve protecting groups and generate more waste. acs.orgresearchgate.net

Table 1: Comparison of Atom Economy for Different Reaction Types

Reaction TypeGeneral EquationAtom Economy
AdditionA + B → C100%
SubstitutionA + B → C + D< 100%
EliminationA → B + C< 100%
RearrangementA → B100%

This table provides a simplified overview. The actual atom economy depends on the specific reactants and products.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose health risks. researchgate.net Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free reaction conditions. wisdomlib.org

For the synthesis of aromatic amines, water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.de Research has demonstrated the feasibility of conducting nucleophilic aromatic substitution reactions in water, which could be applicable to the synthesis of this compound. thieme-connect.de Other green solvents include supercritical fluids like CO2, ionic liquids, and deep eutectic solvents. researchgate.netchemistryviews.org These solvents offer unique properties that can enhance reaction rates and selectivity while being recyclable. researchgate.net

Solvent-free reactions, where the reactants themselves act as the solvent, represent the ideal scenario from a green chemistry perspective. wisdomlib.org Microwave-assisted organic synthesis can often facilitate solvent-free reactions by providing efficient and rapid heating. researchgate.net

Development of Sustainable Catalytic Methods (e.g., Biocatalysis, Supported Catalysis)

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. elsevierpure.comyoutube.com For the synthesis of aromatic amines, enzymes like transaminases and imine reductases are being explored. mdpi.com Transaminases can convert ketones to amines, while imine reductases can be used in reductive amination processes. youtube.commdpi.com These biocatalytic methods often operate in aqueous media at ambient temperatures, making them inherently greener. youtube.com

Supported catalysis involves immobilizing a catalyst on a solid support. This approach facilitates the separation and recycling of the catalyst, reducing costs and preventing contamination of the product. researchgate.net For the synthesis of this compound, supported metal catalysts could be employed for C-N and C-O bond-forming reactions. For example, palladium or copper catalysts supported on materials like silica (B1680970) or alumina (B75360) can be used for cross-coupling reactions. researchgate.netrsc.org These supported catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.net

Waste Minimization and Prevention Strategies in Synthesis

A primary goal of green chemistry is the prevention of waste at its source. rsc.org This can be achieved through a combination of strategies.

One key approach is to design synthetic routes with high atom economy and high yields, which inherently minimizes the formation of byproducts. rsc.org The use of catalytic methods, as discussed previously, is crucial in this regard. mdpi.com

Another important strategy is the recycling and reuse of materials. This includes the recycling of solvents and catalysts. thieme-connect.de For instance, aqueous reaction media can often be recovered and reused after product extraction. thieme-connect.de The development of recyclable catalysts, such as supported catalysts, is also a significant step towards waste reduction. researchgate.net

Furthermore, adopting process intensification techniques like continuous flow chemistry can lead to significant waste reduction. youtube.com Flow reactors offer better control over reaction parameters, leading to higher yields and selectivity, and can minimize the use of solvents. youtube.com

In cases where waste generation is unavoidable, strategies for its safe disposal or, ideally, its conversion into valuable products should be considered. witpress.comoup.com For example, some industrial wastewater containing aromatic amines can be treated to recover the amines or convert them into non-toxic products. google.com

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-benzyloxy)-phenylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving fluorobenzyl alcohols and aminophenol derivatives. For example, fluorine-18 labeling of analogous structures (e.g., 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine) employs condensation of 4-fluorobenzyl alcohol with activated purine derivatives under controlled heating (e.g., 183°C boiling point for intermediates) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., using DMF or THF), and catalysis (e.g., palladium-based catalysts for cross-coupling reactions) . Monitor reaction progress via TLC or HPLC, leveraging refractive index (n20/D ~1.512) for purity assessment .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the fluoro-benzyloxy group via characteristic aromatic proton splitting patterns and fluorine coupling (e.g., ¹⁹F NMR for F-environment analysis).
  • HPLC : Employ reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection to assess purity (>95% threshold) .
  • Elemental Analysis : Cross-check calculated vs. found values for C, H, N, and F (e.g., deviations <0.3% indicate high purity) .

Q. What solvents are suitable for dissolving this compound, and how does its solubility impact experimental design?

  • Methodological Answer : The compound’s solubility is influenced by the hydrophobic benzyloxy group and polar amine. It dissolves moderately in polar aprotic solvents (e.g., DMSO, DMF) and poorly in water. For aqueous-phase reactions, use co-solvents (e.g., ethanol-water mixtures) or surfactants. Solubility data can be inferred from analogs like 4-hexyloxyaniline, which shows improved solubility in ethers and chlorinated solvents .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro-benzyloxy group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the benzyloxy group, facilitating nucleophilic substitution or cross-coupling reactions. For example, in PdAg nanoparticle-catalyzed CO₂ conversion, analogous phenylamine moieties increase nitrogen content, which correlates with catalytic turnover numbers (R² >0.9) . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use:

  • Dynamic NMR : To detect rotational barriers in the benzyloxy group.
  • Solvent Titration : Compare chemical shifts in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding impacts.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level and apply implicit solvent models (e.g., PCM) to align theoretical and experimental data .

Q. How can the amine group in this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : The primary amine enables conjugation via:

  • Schiff Base Formation : React with aldehydes (e.g., 4-formylbenzoic acid) under mild acidic conditions.
  • Amide Coupling : Use EDC/NHS chemistry to link carboxylate-containing targeting moieties (e.g., folic acid). Monitor reaction efficiency via LC-MS, referencing protocols for 4-(3-methoxybenzenesulfonyl)phenylamine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.